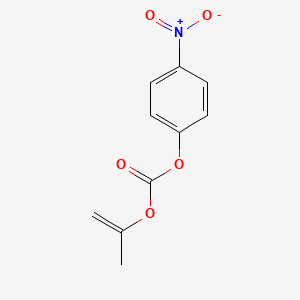

Isopropenyl p-nitrophenyl carbonate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl) prop-1-en-2-yl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-7(2)15-10(12)16-9-5-3-8(4-6-9)11(13)14/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYSDFXTXTZOJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Routes and Preparation Methodologies for Isopropenyl P Nitrophenyl Carbonate

Conventional Laboratory Synthesis

The primary method for synthesizing Isopropenyl p-nitrophenyl carbonate in a laboratory setting involves the reaction between p-nitrophenol and a suitable acylating agent.

Reaction of p-Nitrophenol with Isopropenyl Chloroformate

The most common laboratory synthesis involves the direct reaction of p-nitrophenol with isopropenyl chloroformate. In this nucleophilic substitution reaction, the hydroxyl group of p-nitrophenol attacks the electrophilic carbonyl carbon of isopropenyl chloroformate. This process typically requires the presence of a base to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion.

Optimization of Reaction Conditions: Temperature, Solvent, and Base Catalysis

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters include temperature, the choice of solvent, and the type of base used for catalysis and HCl scavenging.

Temperature : The reaction is often conducted at low temperatures to prevent the decomposition of the thermally sensitive isopropenyl chloroformate and the final product. Maintaining a controlled, low-temperature environment minimizes the formation of unwanted byproducts.

Solvent : Anhydrous aprotic solvents such as dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) are commonly employed. nih.govorgsyn.org These solvents are chosen for their ability to dissolve the reactants and for their inertness under the reaction conditions.

Base Catalysis : A tertiary amine, such as pyridine (B92270) or triethylamine, is frequently used as a base. orgsyn.org The base plays a dual role: it acts as a catalyst and neutralizes the HCl generated during the reaction, preventing it from protonating the starting materials or the product. The selection of the base and its stoichiometry can significantly influence the reaction rate and yield.

Table 1: Optimization of Reaction Conditions for Laboratory Synthesis

| Parameter | Condition | Rationale |

| Temperature | Low (e.g., -11 °C to room temp) orgsyn.org | Prevents decomposition of reactants and product. |

| Solvent | Dichloromethane, THF nih.govorgsyn.org | Inert solvent that dissolves reactants. |

| Base | Pyridine, Triethylamine orgsyn.org | Neutralizes HCl byproduct and can catalyze the reaction. |

Industrial-Scale Production Considerations

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires a focus on efficiency, scalability, safety, and cost-effectiveness.

Continuous Flow Reactor Systems for Scalable Synthesis

For industrial-scale production, continuous flow reactor systems offer significant advantages over traditional batch processing. Flow chemistry allows for superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced safety and product consistency. nih.govyoutube.com In such a system, solutions of the reactants are pumped through a temperature-controlled reactor where they mix and react. The continuous output of the product stream can then be directed to purification stages. This method is particularly advantageous for reactions that are exothermic or involve unstable intermediates. youtube.com

Process Control and Yield Maximization Strategies

In a continuous flow setup, process control is key to maximizing yield. Parameters such as residence time (the amount of time reactants spend in the reactor), stoichiometry of reactants, and temperature can be precisely managed. nih.gov For instance, by adjusting the flow rates of the reactant streams, the molar ratio can be fine-tuned to ensure complete consumption of the limiting reagent. Automated process control systems can monitor the reaction in real-time, for example, using in-line analytical techniques like IR or UV-Vis spectroscopy, allowing for immediate adjustments to maintain optimal conditions and maximize throughput and yield. nih.gov

Analytical Methods for Purity Assessment and Isolation

Following synthesis, the crude this compound must be isolated and purified. Its purity is then confirmed using various analytical techniques.

Isolation and Purification : The primary method for purification is column chromatography over silica (B1680970) gel. researchgate.net However, care must be taken as the compound can be sensitive to silica gel, potentially requiring rapid chromatography methods. Recrystallization from a suitable solvent system, such as a hexane/ethyl acetate (B1210297) mixture, is another effective purification technique. researchgate.net For industrial processes, distillation and crystallization are common purification steps. google.compatsnap.com

Purity Assessment : The structure and purity of the final product are typically confirmed by a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonate C=O stretch and the nitro group (N-O) stretches. researchgate.net

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is employed to confirm the exact molecular weight and elemental composition of the compound. researchgate.net

Melting Point : The melting point of the solid product is a reliable indicator of its purity; a sharp melting range close to the literature value suggests a high degree of purity. researchgate.net

Table 2: Analytical Methods for this compound

| Technique | Purpose |

| ¹H and ¹³C NMR | Structural elucidation and confirmation. researchgate.net |

| IR Spectroscopy | Functional group identification (e.g., C=O, NO₂). researchgate.net |

| Mass Spectrometry | Determination of molecular weight and formula. researchgate.net |

| Column Chromatography | Purification of the crude product. researchgate.net |

| Melting Point Analysis | Assessment of purity. researchgate.net |

Mechanistic Studies of Chemical Transformations Involving Isopropenyl P Nitrophenyl Carbonate

Nucleophilic Substitution Reactions at the Carbonyl Center

The core reactivity of isopropenyl p-nitrophenyl carbonate lies in its propensity to undergo nucleophilic substitution at the carbonyl carbon. This process is central to its application in introducing carbonate moieties into various molecules. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the departure of the p-nitrophenoxide anion.

General Mechanism: Nucleophilic Attack and Leaving Group Departure

The widely accepted mechanism for nucleophilic substitution at the carbonyl center of carbonate esters like this compound proceeds through a stepwise pathway. nih.govlibretexts.org This pathway involves the initial addition of the nucleophile to the carbonyl group, leading to a transient intermediate, which then collapses to form the final products.

The initial step in the nucleophilic substitution reaction is the attack of a nucleophile on the carbonyl carbon of the this compound. This attack results in the formation of a tetrahedral intermediate. wikipedia.org In this intermediate, the hybridization of the carbonyl carbon changes from sp² to sp³, and it bears a negative charge on the oxygen atom.

The p-nitrophenoxide anion is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which can stabilize the resulting negative charge through resonance. nih.gov This inherent stability facilitates the collapse of the tetrahedral intermediate and drives the reaction towards the formation of the substitution product. libretexts.org The effectiveness of the p-nitrophenyl group as a leaving group is highlighted by the fact that p-nitrophenyl carbonates are significantly more reactive towards nucleophiles compared to carbonates with less electron-withdrawing leaving groups, such as phenyl or benzyl (B1604629) carbonates. nih.gov Hydrolysis of these protecting groups, which can be monitored spectroscopically, is accelerated in basic conditions, with the release of the yellow p-nitrophenol compound. emerginginvestigators.org

Aminolysis Reactions

The reaction of this compound with amines, known as aminolysis, is a prominent example of nucleophilic substitution at the carbonyl center. These reactions are of significant interest for the formation of carbamates. nih.gov

Kinetic studies on the aminolysis of related p-nitrophenyl carbonates have provided valuable insights into the reaction mechanism. The reaction typically proceeds through a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate (T+/-). nih.govnih.gov The rate of the reaction is influenced by the concentration of the amine. For many aminolysis reactions of p-nitrophenyl carbonates, plots of the observed pseudo-first-order rate coefficient (k_obsd) against the free amine concentration are linear, with the slope representing the second-order rate constant (k_N). nih.gov

The reaction mechanism can be represented as follows:

Formation of the tetrahedral intermediate (k₁): The amine attacks the carbonyl carbon to form the zwitterionic tetrahedral intermediate.

Reverse reaction (k₋₁): The intermediate can revert to the starting materials.

Product formation (k₂): The intermediate collapses to form the carbamate (B1207046) product and the p-nitrophenoxide anion.

| Amine | pKa of Conjugate Acid | k_N (M⁻¹s⁻¹) | Reaction Conditions | Reference |

|---|---|---|---|---|

| Secondary Alicyclic Amines (with 4-chlorophenyl 4-nitrophenyl carbonate) | Varies (e.g., pKa⁰ = 10.6 for curvature) | Varies | 44 wt % ethanol-water, 25.0 °C | nih.gov |

| Quinuclidines (with 4-methylphenyl 4-nitrophenyl carbonate) | Varies | Varies (β_N = 0.88) | 44 wt % ethanol-water, 25.0 °C | nih.gov |

| Secondary Alicyclic Amines (with methyl 4-nitrophenyl carbonate) | Varies (e.g., pKa⁰ = 9.3 for curvature) | Varies | Aqueous solution, 25.0 °C | nih.gov |

The structure and basicity of the attacking amine play a crucial role in determining the rate and mechanism of the aminolysis reaction. nih.govresearchgate.net

Basicity: Generally, more basic amines are more nucleophilic and react faster. libretexts.org However, the relationship is not always linear, as evidenced by the curved Brønsted plots. researchgate.netnih.gov The slope of the Brønsted plot (β value) provides information about the degree of bond formation in the transition state. A large β value (close to 1.0) suggests a late transition state where the N-C bond is almost fully formed, while a smaller β value indicates an early transition state. nih.gov

Steric Hindrance: The steric bulk of the amine can significantly affect its nucleophilicity. masterorganicchemistry.com Sterically hindered amines, even if they are strong bases, may react more slowly than less hindered amines of similar basicity. This is because the nucleophilic attack on the carbonyl carbon is sensitive to steric hindrance around the reaction center. masterorganicchemistry.com

| Amine Type | Relative Reactivity | Key Factors | Reference |

|---|---|---|---|

| Secondary Amines | Generally more reactive than primary amines of similar pKa | Higher nucleophilicity due to two electron-donating alkyl groups. Larger k₁ values. | researchgate.netrsc.org |

| Primary Amines | Less reactive than secondary amines of similar pKa | Lower nucleophilicity compared to secondary amines. | researchgate.net |

| Sterically Hindered Amines | Less nucleophilic than expected based on basicity | Steric hindrance impedes approach to the electrophilic carbonyl carbon. | masterorganicchemistry.com |

Alcoholysis and Thiolysis Reactions

The reaction of this compound with alcohols (alcoholysis) and thiols (thiolysis) proceeds through a nucleophilic acyl substitution mechanism. The general pathway involves the attack of the alcohol or thiol nucleophile on the electron-deficient carbonyl carbon of the carbonate. This addition forms a transient tetrahedral intermediate. The reaction is completed by the collapse of this intermediate, which results in the elimination of the p-nitrophenoxide ion, a very stable leaving group due to resonance stabilization and the electron-withdrawing nitro group. nih.gov This process yields a new carbonate or thiocarbonate, respectively. p-Nitrophenyl carbonates are generally highly reactive compounds used for treating alcohols, amines, or thiols to generate new carbonate, carbamate, or thiocarbonate linkages. nih.gov

The rate and efficiency of the reaction are influenced by the nucleophilicity of the attacking alcohol or thiol. Thiols are generally more potent nucleophiles than alcohols. chemistrysteps.com This enhanced nucleophilicity is attributed to the larger size and greater polarizability of the sulfur atom compared to oxygen, as well as the higher acidity of thiols (lower pKa) which allows for the formation of the more nucleophilic thiolate anion under milder basic conditions than the corresponding alkoxide. chemistrysteps.com

The reaction proceeds with a range of alcohol and thiol nucleophiles. While specific kinetic data for this compound with a wide array of nucleophiles is not extensively documented in comparative tables, general principles of organic reactivity apply. The nucleophilicity of alcohols and thiols is affected by steric hindrance and electronic effects.

Table 1: General Reactivity Trends of Nucleophiles with p-Nitrophenyl Carbonates

| Nucleophile Class | General Reactivity Trend | Rationale |

|---|---|---|

| Alcohols | Primary > Secondary > Tertiary | Steric hindrance around the hydroxyl group impedes attack on the carbonyl carbon. |

| Thiols | Primary > Secondary > Tertiary | Steric hindrance around the sulfhydryl group reduces reactivity. |

| Comparison | Thiolates (RS⁻) > Thiols (RSH) > Alkoxides (RO⁻) > Alcohols (ROH) | Thiolates are excellent nucleophiles and weaker bases than alkoxides, favoring substitution. chemistrysteps.com |

In competitive reactions, thiols often react preferentially over alcohols. researchgate.net For instance, studies on related systems demonstrate that a thiol can achieve high conversion in a nucleophilic substitution reaction while a competing alcohol shows little to no reactivity under the same conditions. researchgate.net

Reduction Reactions of the Nitro Group

The nitro group on the phenyl ring of this compound can undergo reduction to form the corresponding amino group. This transformation is a common and well-established reaction in organic chemistry for aromatic nitro compounds. wikipedia.org The reduction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the aromatic ring.

A key aspect of this transformation is the selective reduction of the nitro group without affecting the other functional moieties in the molecule, namely the carbonate linkage and the isopropenyl double bond. Achieving this chemoselectivity requires the use of specific reagents and conditions that are mild enough to avoid cleavage of the ester or reduction of the alkene. researchgate.netorganic-chemistry.org

Several methods are available for the chemoselective reduction of aromatic nitro compounds. organic-chemistry.org These include catalytic transfer hydrogenation using sources like ammonium (B1175870) formate (B1220265) in the presence of a catalyst, or the use of metallic reagents under controlled conditions, such as iron in acetic acid or zinc dust. wikipedia.orgresearchgate.net These methods are often preferred over more powerful reducing agents like lithium aluminum hydride, which could indiscriminately attack the carbonate group. wikipedia.org

Catalytic hydrogenation is a widely used and effective method for reducing aromatic nitro groups. wikipedia.org This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst. The choice of catalyst, solvent, pressure, and temperature is crucial for achieving high yield and selectivity. google.com

Commonly employed catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org The reaction is often carried out in solvents such as ethanol, methanol, or acetic acid. researchgate.netgoogle.com For substrates with sensitive functional groups, poisoned catalysts like the Lindlar catalyst (palladium poisoned with lead) can be used to increase selectivity and prevent over-reduction or side reactions. researchgate.net

Table 2: Representative Catalytic Systems for Aromatic Nitro Group Reduction

| Catalyst | Hydrogen Source | Typical Solvent(s) | Conditions | Reference(s) |

|---|---|---|---|---|

| 5% Palladium on Carbon (Pd/C) | H₂ gas | Acetic Acid, Water | Low pressure (e.g., 30-60 p.s.i.) | google.com |

| Raney Nickel | H₂ gas or Hydrazine | Ethanol | Room temperature to moderate heat | wikipedia.org |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | Acetic Acid | Low pressure | wikipedia.orgresearchgate.net |

Hydrolysis Pathways

This compound can undergo hydrolysis, a reaction in which water acts as the nucleophile. This process leads to the cleavage of the carbonate ester linkage. The stability of the compound towards hydrolysis is pH-dependent. It is relatively stable in neutral or acidic aqueous solutions but is readily cleaved under basic conditions. emerginginvestigators.org

In the presence of water, particularly under basic catalysis, this compound decomposes into p-nitrophenol and isopropenyl alcohol. The reaction mechanism follows the same nucleophilic acyl substitution pathway seen in alcoholysis, with water or a hydroxide (B78521) ion acting as the incoming nucleophile. The attack on the carbonyl carbon leads to the formation of a tetrahedral intermediate, which then collapses to release the stable p-nitrophenoxide anion and an unstable isopropenyl carbonic acid intermediate, which would rapidly decompose. The release of the intensely yellow-colored p-nitrophenolate ion in basic solutions allows for the progress of the hydrolysis to be conveniently monitored by spectrophotometry. emerginginvestigators.org

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| p-Nitrophenol |

| Isopropenyl alcohol |

| p-Nitrophenoxide |

| Palladium on carbon (Pd/C) |

| Platinum(IV) oxide |

| Raney nickel |

| Lindlar catalyst |

| Zinc |

| Iron |

| Lithium aluminum hydride |

| Ammonium formate |

| Acetic acid |

| Ethanol |

| Methanol |

| Tetrahydrofuran (B95107) (THF) |

Applications in Advanced Organic Synthesis

Synthesis of Esters:The use of Isopropenyl p-nitrophenyl carbonate for the synthesis of esters via transesterification is not documented in the available literature.

Due to the absence of specific and detailed research findings for this compound across these applications, it is not possible to generate a thorough and scientifically accurate article that strictly adheres to the provided outline and content requirements. The available information is too general to construct the requested detailed sections and data tables.

Activated Ester Formation for Carboxylic Acid Derivatization

The structure of this compound allows it to function as an "activated ester." The p-nitrophenyl group is an excellent leaving group due to the resonance stabilization of the resulting p-nitrophenoxide ion. This characteristic is fundamental to its role in derivatization reactions.

In the context of carboxylic acid derivatization, while the compound is primarily used to transfer the isopropenyloxycarbonyl group to nucleophiles like amines and alcohols, the underlying principle is that of an activated ester. nih.gov The high reactivity of the carbonate linkage allows for efficient acyl-transfer reactions under mild conditions. This reactivity is analogous to other p-nitrophenyl (PNP) activated esters, which are recognized as superior synthons for acylation due to their stability and favorable reaction kinetics compared to other activated esters like tetrafluorophenyl (TFP) esters. nih.gov When this compound reacts with a nucleophile, such as an amine, it forms a carbamate (B1207046), effectively derivatizing the nucleophile. sigmaaldrich.com This process involves the nucleophilic attack on the highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses, expelling the stable p-nitrophenoxide.

Ring-Opening and Functionalization Reactions

The high electrophilicity of this compound makes it a suitable substrate for reactions with a range of nucleophiles, including some that are typically considered non-nucleophilic bases. These reactions can lead to significant structural transformations, including ring-opening of cyclic reagents.

Reactions with Nucleophilic Amidine Bases (e.g., DBU, DBN)

The amidine bases 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) are typically employed as strong, non-nucleophilic bases in organic synthesis. nih.govbeilstein-journals.org However, in the presence of highly electrophilic p-nitrophenyl carbonates, they exhibit nucleophilic behavior. beilstein-journals.orgnih.gov Research has shown that DBU and DBN can attack the carbonyl carbon of p-nitrophenyl carbonates, initiating a cascade that results in the ring-opening of the bicyclic amidine structure. beilstein-journals.orgresearchgate.net

The reaction proceeds via a nucleophilic attack from the imine nitrogen of DBU or DBN onto the carbonate's carbonyl carbon. beilstein-journals.org This is followed by the elimination of the p-nitrophenoxide ion. beilstein-journals.org The resulting intermediate undergoes an intramolecular rearrangement, leading to the formation of substituted ε-caprolactam (from DBU) or γ-lactam (from DBN) derived carbamates. beilstein-journals.orgnih.gov This reaction provides a straightforward and unified method for synthesizing a variety of structurally diverse lactam compounds. beilstein-journals.orgresearchgate.net

Table 1: Ring-Opening Reactions of DBU and DBN with p-Nitrophenyl Carbonates

| Starting Carbonate (Substrate) | Amidine Base | Product | Yield | Reference |

|---|---|---|---|---|

| p-Nitrophenyl carbonate of 1-ethynylcyclohexanol | DBU | ε-Caprolactam derived carbamate | >90% conversion | beilstein-journals.org |

| p-Nitrophenyl carbonate of homopropargyl alcohol | DBN | γ-Lactam derived carbamate | 56% | nih.gov |

| p-Nitrophenyl carbonate of 10-bromo-1-decanol | DBN | Mixture of γ-lactam derived carbamate and substituted product | 1:1 ratio | nih.govbeilstein-journals.org |

| p-Nitrophenyl carbonate of per-O-benzoyl glucopyranose | DBU | ε-Caprolactam derived carbamate | 48% (as α/β anomers) | beilstein-journals.org |

Derivatization via the Isopropenyl Moiety

The isopropenyl group is a critical feature of the reagent, primarily influencing the reactivity of the molecules it helps to create. The main functionalization pathway involving this moiety is the transfer of the entire isopropenyloxycarbonyl group to a nucleophile. The resulting product, now containing an isopropenyl carbonate (an enol carbonate), can be used in further synthetic steps. For instance, the reaction with a sugar hemiacetal creates an isopropenyl glycosyl carbonate, which is a reactive glycosyl donor. nih.govbeilstein-journals.org The isopropenyl group in these subsequent products is key to their utility, acting as a latent carbonyl or a reactive alkene for further transformations.

Role in Stereoselective Synthetic Methodologies

The controlled synthesis of specific stereoisomers is a cornerstone of modern organic chemistry, particularly in the synthesis of complex bioactive molecules like carbohydrates. This compound serves as a valuable precursor in these advanced synthetic strategies.

Precursor in Stereoselective Glycosylation Reactions

This compound is utilized as a precursor in stereoselective glycosylation reactions. The synthesis of glycoconjugates is challenging due to the need to control the stereochemistry at the anomeric center, which can result in two possible stereoisomers (anomers). nih.gov

The strategy involves reacting this compound with an unprotected sugar hemiacetal. nih.govbeilstein-journals.org This reaction forms an isopropenyl glycosyl carbonate, which then serves as an activated glycosyl donor for the subsequent glycosylation step. The formation of this reactive intermediate is crucial, and the isopropenyl group plays a key role in modulating its reactivity for the stereoselective formation of the glycosidic bond. This approach is part of a broader strategy where activated carbonate donors are used to construct oligosaccharide conjugates under specific, controlled conditions. nih.govnih.gov

Synthesis of Phosphonocarboxylate Analogues for Chemical Studies

The reagent also plays a role in the synthesis of phosphonocarboxylate analogues for biological and chemical studies. Phosphonocarboxylates are a class of compounds analogous to bisphosphonates and are recognized as the first selective inhibitors of Rab geranylgeranyl transferase (RGGT), an enzyme implicated in various cancers. nih.gov The synthesis of these complex molecules allows for the investigation of their biological activity and structure-activity relationships. nih.gov this compound is employed as a key reagent to introduce a specific carbonate-containing fragment during the multi-step synthetic sequence required to build these intricate phosphonocarboxylate analogues.

Utility in Nucleic Acid Modification Chemistry (e.g., protected nucleosides)

This compound (IPNPC) presents a unique chemical structure that suggests potential utility in the sophisticated field of nucleic acid modification, particularly in the synthesis of protected nucleosides. While direct, extensive research detailing the widespread application of IPNPC in this specific context is not broadly documented, its utility can be inferred from the well-established roles of its constituent functional groups: the p-nitrophenyl carbonate moiety and the isopropenyl group. The principles of oligonucleotide synthesis rely heavily on the use of protecting groups to ensure the specific and controlled formation of phosphodiester bonds between nucleotide units.

The chemical synthesis of oligonucleotides is a stepwise process that requires the temporary blocking of reactive functional groups on the nucleoside monomers. These groups, primarily the 5'- and 2'-hydroxyl groups of the sugar moiety and the exocyclic amino groups of the nucleobases, must be protected to prevent undesirable side reactions during the coupling steps. After the desired oligonucleotide chain has been assembled, all protecting groups are removed to yield the final, functional nucleic acid sequence.

The p-nitrophenyl carbonate group is a known entity in the realm of protecting group chemistry for oligonucleotide synthesis. Carbonates, in general, have been explored as protecting groups for the hydroxyl functions of nucleosides. google.com The presence of the p-nitrophenyl group as a leaving group is particularly advantageous. Its strong electron-withdrawing nature facilitates the nucleophilic attack on the carbonate's carbonyl carbon, making the introduction of the carbonate onto a hydroxyl group efficient. Furthermore, the release of the p-nitrophenolate anion upon cleavage can be monitored spectrophotometrically, allowing for real-time tracking of deprotection steps during solid-phase synthesis. googleapis.com This colorimetric monitoring is a valuable tool for optimizing reaction conditions and ensuring high yields in automated oligonucleotide synthesizers. googleapis.com

The isopropenyl group, on the other hand, introduces a reactive site for potential post-synthetic modifications. While the primary role of protecting groups is to be inert during chain elongation and then be cleanly removed, the isopropenyl functionality offers intriguing possibilities for introducing further chemical diversity into a nucleic acid sequence. This vinyl ether moiety can potentially undergo a variety of addition reactions. For instance, it could serve as a dienophile in Diels-Alder reactions or be susceptible to electrophilic additions. This opens up avenues for conjugating oligonucleotides with other molecules of interest, such as fluorophores, quenchers, or bioactive compounds, after the main chain has been synthesized.

In the context of preparing protected nucleosides, this compound could be employed to protect the 5'-hydroxyl group of a nucleoside. The reaction would involve the nucleophilic attack of the 5'-hydroxyl group on the carbonate, displacing the p-nitrophenolate leaving group. The resulting 5'-O-(isopropenoxycarbonyl)-nucleoside would then be a suitable building block for oligonucleotide synthesis. The isopropenoxycarbonyl protecting group would need to be stable to the conditions of phosphoramidite (B1245037) chemistry and be selectively removable to allow for the subsequent coupling reaction.

The table below outlines the key reactive centers of this compound and their established or potential roles in nucleic acid chemistry.

| Functional Group | Role in Nucleic Acid Modification | Research Findings/Potential Applications |

| p-Nitrophenyl Carbonate | Hydroxyl Protecting Group | The p-nitrophenyl carbonate moiety serves as an effective protecting group for the hydroxyl functions of nucleosides during oligonucleotide synthesis. google.com Its cleavage releases the p-nitrophenolate anion, which can be quantified by UV-Vis spectroscopy for real-time reaction monitoring. googleapis.com |

| Isopropenyl Group | Handle for Post-Synthetic Modification | The isopropenyl group is a reactive alkene that can potentially undergo various addition reactions. This functionality could be exploited for the conjugation of reporter molecules, cross-linking agents, or other functionalities to the oligonucleotide after its synthesis. |

The research findings on related compounds further support the potential utility of a molecule like this compound. For instance, various carbonate and carbamate protecting groups have been successfully integrated into strategies for both solution-phase and solid-phase oligonucleotide synthesis. googleapis.combibliotekanauki.pl The development of new protecting groups is a continuous effort in nucleic acid chemistry to improve the efficiency, yield, and scope of synthetic oligonucleotides for therapeutic and diagnostic applications. nih.gov

Applications in Polymer Chemistry and Materials Science

Monomer for Polymerization Reactions

The isopropenyl group within the IPNPC structure enables it to act as a monomer in various polymerization processes. This vinyl-type functionality allows it to participate in chain-growth polymerization, forming a carbon-based polymer backbone. Significantly, monomers containing p-nitrophenyl carbonate groups, such as those derived from IPNPC, are compatible with modern controlled/living radical polymerization (CRP) techniques. sigmaaldrich.com

Methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can utilize monomers featuring the p-nitrophenyl carbonate group. These techniques are renowned for their ability to produce polymers with well-defined molecular weights, low polydispersity, and complex architectures like block copolymers. sigmaaldrich.comresearchgate.net The polymerization of IPNPC or similar monomers results in a polymer chain decorated with reactive p-nitrophenyl carbonate side groups, which are readily available for subsequent functionalization.

Table 1: Controlled/Living Radical Polymerization (CRP) Techniques Applicable to Functional Monomers

| Polymerization Technique | Key Features | Resulting Polymer Characteristics |

| Atom Transfer Radical Polymerization (ATRP) | Utilizes a transition metal catalyst (e.g., copper complex) to establish a dynamic equilibrium between active and dormant species. sigmaaldrich.com | Well-defined molecular weight, narrow molecular weight distribution, ability to create block copolymers and other complex architectures. |

| Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization | Employs a chain transfer agent (RAFT agent) to mediate the polymerization via a reversible chain transfer process. nih.gov | Excellent control over molecular weight and distribution, applicable to a wide range of monomers, tolerant to various functional groups. nih.gov |

| "Living" Polymerization | A form of chain polymerization where the ability of a growing polymer chain to terminate has been removed. sigmaaldrich.com | Linear growth of molecular weight with conversion, allows for the synthesis of block copolymers by sequential monomer addition. sigmaaldrich.comnih.gov |

The use of IPNPC as a monomer provides a strategic advantage for incorporating functional groups that might otherwise interfere with the polymerization process itself. The robust polymer backbone is formed first, followed by the introduction of delicate or highly reactive functionalities in a separate step.

Cross-linking Agent for Polymer Network Formation

Isopropenyl p-nitrophenyl carbonate also serves as an effective cross-linking agent in the production of polymer networks. Cross-linking is the process of forming covalent bonds between individual polymer chains, resulting in a three-dimensional network structure. This structural change significantly enhances the material's mechanical properties, thermal stability, and chemical resistance.

The cross-linking capability of IPNPC stems from the high reactivity of its p-nitrophenyl carbonate group towards nucleophiles. nih.gov For instance, it can react with hydroxyl groups present on polymer chains to form stable carbonate linkages, effectively tying the chains together. This reaction proceeds with the release of p-nitrophenol, a readily detectable byproduct. The additional isopropenyl group provides a secondary site for cross-linking or polymerization, offering further versatility in material design. This dual reactivity is crucial in the development of advanced materials for applications such as high-performance coatings and adhesives, where a stable and robust network matrix is essential for performance.

Functionalization of Polymer Backbones

One of the most powerful applications of IPNPC is in the post-polymerization functionalization of polymer backbones. After polymerizing IPNPC or a related monomer, the resulting polymer possesses a chain of pendant p-nitrophenyl carbonate groups. These groups are highly susceptible to nucleophilic attack by a wide range of molecules, most notably primary amines.

This reaction is a highly efficient method for attaching various functional moieties to the polymer via a stable carbamate (B1207046) (urethane) linkage. This approach provides a versatile platform for tailoring the properties of a polymer for specific applications. It allows for the incorporation of functional groups that are not compatible with the initial polymerization conditions. For example, bioactive molecules, such as peptides or drugs like doxorubicin, can be conjugated to the polymer backbone, creating therapeutic nanoparticles for targeted drug delivery. Similarly, other molecules can be attached to modify the polymer's solubility, hydrophilicity, or binding capabilities. mdpi.com

Table 2: Examples of Functional Moieties Introduced via p-Nitrophenyl Carbonate Chemistry

| Nucleophilic Reagent | Functional Moiety Introduced | Linkage Type | Potential Application | Reference |

| Primary Amines (R-NH₂) | Amine-containing molecules | Carbamate (Urethane) | Bioconjugation, pH-responsive materials | |

| Doxorubicin (contains amine) | Anti-tumor drug | Carbamate (Urethane) | Drug delivery, therapeutic nanoparticles | |

| Dopamine | Catechol group | Carbamate (Urethane) | Bio-adhesives, metal-ion chelation | |

| Alcohols (R-OH) | Hydroxyl-containing molecules | Carbonate | Modification of polarity and solubility | |

| Diamines | Symmetrical diamines | Carbamate (Urethane) | Polyamines, specialty polymers | sigmaaldrich.com |

Engineering of Advanced Polymeric Materials

The unique attributes of this compound enable the rational design and engineering of advanced polymeric materials with sophisticated structures and functions. researchgate.netpolympart.ir The ability to combine controlled polymerization with efficient post-polymerization functionalization opens pathways to a wide array of high-performance materials. researchgate.net

By employing IPNPC in controlled polymerization techniques like ATRP or RAFT, materials scientists can synthesize well-defined block copolymers. nih.govnih.gov These macromolecules, consisting of two or more distinct polymer chains linked together, can self-assemble into highly ordered nanostructures, such as spherical or cylindrical domains. nih.gov Such nanostructured materials are of great interest for applications in nanotechnology, including the fabrication of membranes, photonic devices, and high-density data storage media.

Furthermore, the functionalization capabilities afforded by IPNPC are instrumental in creating "smart" polymers that respond to environmental stimuli, such as changes in pH or temperature. The covalent attachment of specific molecules can impart desired biological activity, leading to the development of advanced biomaterials for tissue engineering and regenerative medicine. polympart.ir The creation of dendrimers, which are highly branched, star-shaped macromolecules, can also be facilitated by reagents with the reactivity profile of IPNPC, leading to applications in drug delivery and catalysis. nih.gov The resulting functional polymers and composites are key to innovation in demanding fields like aerospace, electronics, and biomedicine. researchgate.netresearchgate.net

Comparative Reactivity and Structure Activity Relationships with Analogous Compounds

Comparative Kinetics and Mechanistic Divergences

Bis(p-nitrophenyl) carbonate (BNPC) serves as a key comparative compound. Both BNPC and isopropenyl p-nitrophenyl carbonate possess the p-nitrophenoxy group, a good leaving group that facilitates nucleophilic attack. However, the second group attached to the carbonyl carbon differs significantly—a p-nitrophenoxy group in BNPC versus an isopropenoxy group in this compound.

Kinetic studies on the phenolysis of BNPC in aqueous solution at 25.0°C show a linear Brönsted-type plot with a slope (β) of 0.66. nih.govacs.org This is consistent with a concerted (one-step) mechanism where bond formation with the nucleophile and bond cleavage with the leaving group occur simultaneously. nih.govacs.org In contrast, the aminolysis of certain carbonates can proceed through a stepwise mechanism involving a tetrahedral intermediate. The change from a methoxy (B1213986) group to a p-nitrophenoxy group in a tetrahedral intermediate increases both the rate and equilibrium constants for its formation, and also enhances the rate of expulsion of the p-nitrophenoxide leaving group. nih.gov

The presence of two electron-withdrawing p-nitrophenoxy groups in BNPC makes its carbonyl carbon highly electrophilic. This high electrophilicity is a primary driver of its reactivity.

The replacement of the isopropenyl group with a methyl group in p-nitrophenyl methyl carbonate (MNPC) provides another valuable point of comparison. Kinetic studies of the reactions of MNPC with various nitrogen and oxygen nucleophiles in aqueous solution at 25°C have been conducted. rsc.org The rate constants for these reactions are found to be very similar to those for p-nitrophenyl acetate (B1210297). rsc.org

The aminolysis of MNPC with secondary alicyclic amines exhibits a biphasic Brönsted-type plot, which suggests a stepwise mechanism involving a zwitterionic tetrahedral intermediate. nih.gov The rate-determining step changes depending on the basicity of the amine. nih.gov For quinuclidines, the Brönsted plot is linear, indicating that the breakdown of the tetrahedral intermediate is the rate-limiting step. nih.gov Interestingly, unlike the aminolysis of p-nitrophenyl acetate, general acid catalysis is not observed in the methoxyaminolysis of the carbonate. rsc.org

Kinetic investigations into the phenolysis of MNPC have also been performed. acs.org The data from these studies, when compared with those of other carbonates, help to elucidate the effect of the nonleaving group on the reaction kinetics and mechanism. acs.org For instance, the aminolysis of MNPC has been shown to proceed through a stepwise mechanism in an ethanol-water mixture. researchgate.net

p-Nitrophenyl chloroformate is a highly reactive compound used extensively in the synthesis of carbamates and carbonates. researchgate.netemerginginvestigators.orgemerginginvestigators.org Its reactivity stems from the excellent leaving group ability of the chloride ion and the electron-withdrawing nature of the p-nitrophenyl group, which makes the carbonyl carbon highly susceptible to nucleophilic attack. mdpi.com

The solvolysis of p-nitrophenyl chloroformate has been analyzed using the extended Grunwald-Winstein equation. The sensitivity values towards changes in solvent nucleophilicity (l = 1.68) and solvent ionizing power (m = 0.46) are similar to those for phenyl chloroformate and p-methoxyphenyl chloroformate. mdpi.com This suggests that the rate-determining step is the addition step of an addition-elimination mechanism. mdpi.com The strong electron-withdrawing nitro group enhances the positive charge on the carbonyl carbon, making it more electrophilic. mdpi.com

This compound, while also reactive, would be expected to be less electrophilic than p-nitrophenyl chloroformate due to the replacement of the highly electronegative chlorine atom with the less electronegative isopropenoxy group. This difference in electrophilicity leads to different reaction kinetics and applications. For instance, p-nitrophenyl chloroformate is often used for the in-situ formation of even more reactive isocyanates. researchgate.net

Influence of Electron-Withdrawing Groups on Electrophilicity

The electrophilicity of the carbonyl carbon is a critical factor in the reactivity of carbonate esters. It is well-established that electron-withdrawing groups attached to the carbonyl group increase its reactivity towards nucleophiles. nih.gov The p-nitrophenyl group is a potent electron-withdrawing group due to the nitro substituent, which enhances the electrophilicity of the carbonyl carbon in this compound. This increased electrophilicity facilitates nucleophilic attack, making it a versatile reagent for introducing carbonate moieties.

The presence of a highly electrophilic center is a prerequisite for the nucleophilic behavior of certain bases like DBU and DBN to react with p-nitrophenyl carbonates. nih.gov Studies have shown that while p-nitrophenyl carbonates are highly reactive, analogous carbonates with less effective leaving groups, such as benzyl (B1604629) and ethyl carbonates, are significantly less reactive. nih.gov

Interestingly, some research suggests that contrary to conventional thinking, electron-withdrawing substituents may decrease the electrophilicity of the carbonyl carbon itself, as indicated by 13C NMR chemical shifts and charge density calculations. researchgate.net Instead, the increased reactivity is attributed to a significant ground-state destabilization of the carbonyl compound due to decreased resonance stabilization. researchgate.net This destabilization makes the molecule more reactive towards nucleophiles.

Stereoelectronic Effects on Reactivity and Selectivity

Stereoelectronic effects, which involve the spatial arrangement of orbitals, play a crucial role in determining the reactivity and selectivity of chemical reactions. wikipedia.org These effects arise from the interaction between atomic and/or molecular orbitals and can influence the geometry and energy of transition states. wikipedia.org

In the context of carbonate chemistry, stereoelectronic effects can influence the conformation and reactivity of the molecule. For example, the orientation of lone pairs on the oxygen atoms of the carbonate group relative to the antibonding orbitals of adjacent bonds can affect the stability of the molecule and its susceptibility to nucleophilic attack. rsc.org The anomeric effect, a well-known stereoelectronic effect, describes the preference for certain conformations in molecules containing heteroatoms, which is often attributed to hyperconjugative interactions. rsc.org

In reactions involving this compound, the stereoelectronic environment around the carbonyl group and the isopropenyl moiety can influence the approach of a nucleophile and the subsequent reaction pathway. The interaction of the nucleophile with the lowest unoccupied molecular orbital (LUMO) of the carbonate is key. The geometry of this interaction, dictated by stereoelectronic factors, will affect the activation energy of the reaction. While specific studies on the stereoelectronic effects of this compound are not abundant, the principles of stereoelectronic control are fundamental to understanding its reactivity. wikipedia.org

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The synthesis of carbonates and their subsequent reactions are often reliant on catalytic processes. A significant area of future research lies in discovering and optimizing new catalysts to improve the selectivity and efficiency of reactions involving Isopropenyl p-nitrophenyl carbonate. Current research in the broader field of carbonate synthesis focuses on developing catalytic systems that operate under mild conditions, often utilizing earth-abundant metals or organocatalysts. researchgate.netacs.org

Future work is expected to focus on:

Bifunctional Catalysts: Designing catalysts that can activate both the epoxide (in synthesis) and the nucleophile. This dual activation strategy has been effective in the synthesis of cyclic carbonates from CO₂ and could be adapted for the production and reactions of linear carbonates. researchgate.net

Homogeneous Metal Catalysis: Exploring a wider range of homogeneous metal-containing systems, which have shown high potential for directed organic synthesis. acs.org Systems based on abundant metals like calcium have been developed for cyclic carbonate synthesis and could be investigated for reactions with complex substrates like this compound. acs.org

Organocatalysis: Expanding the use of metal-free organocatalysts, such as amidine bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and DBN (1,5-diazabicyclo[4.3.0]non-5-ene). These have already been shown to act as nucleophiles towards p-nitrophenyl carbonates, promoting ring-opening reactions to form carbamates. umich.edu Future research could focus on modifying these catalysts to tune their reactivity and selectivity for specific transformations.

A summary of promising catalytic approaches is presented in the table below.

| Catalytic Approach | Potential Advantage | Relevant Research Area |

| Bifunctional Systems | Simultaneous activation of reactants | CO₂ insertion into epoxides |

| Homogeneous Metal Catalysis | High potential for directed synthesis | Synthesis of cyclic carbonates |

| Organocatalysis | Metal-free, tunable reactivity | Ring-opening of p-nitrophenyl carbonates |

Design of Next-Generation Carbonylating Reagents Based on this compound Scaffolds

The inherent reactivity of the p-nitrophenyl carbonate group makes it an excellent platform for designing new chemical tools. The presence of the isopropenyl group provides an additional site for modification, allowing for the creation of multifunctional reagents.

Emerging research in this area includes:

Polymerizable Reagents: The isopropenyl group allows the molecule to be used as a monomer in polymerization reactions, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain transfer (RAFT) polymerization. nih.gov This enables the creation of "active ester" polymers, where the p-nitrophenyl carbonate units are pendant to the polymer backbone. These polymers can then be post-functionalized by reacting them with various nucleophiles (e.g., amines, alcohols) to create diverse functional materials.

Orthogonal Functionalization: The distinct reactivity of the carbonate and the alkene allows for sequential or orthogonal chemical modifications. This could be exploited to build complex molecular architectures where different functionalities are precisely installed.

Bio-conjugation and Drug Delivery: The activated carbonate can react with amino groups on biomolecules like proteins or peptides. The isopropenyl group could then be used for secondary reactions, such as cross-linking or surface immobilization. This dual functionality is highly desirable for developing drug delivery systems, therapeutic nanoparticles, and diagnostic tools. nih.gov

Integration into Automated Synthesis Platforms and High-Throughput Methodologies

Modern chemical research, particularly in drug discovery and materials science, increasingly relies on automation and high-throughput screening (HTS) to accelerate progress. nih.govrug.nl this compound is an ideal candidate for integration into these platforms due to its reactivity and versatility.

Key future developments include:

On-the-Fly Library Synthesis: Utilizing automated platforms with acoustic dispensing technology to perform reactions on a nanomole scale. nih.govrug.nl this compound can serve as a core building block, reacting with a large library of amines or alcohols to rapidly generate thousands of unique compounds for biological or material screening. nih.gov This approach significantly reduces waste and accelerates the discovery of new functional molecules. nih.govrug.nl

Miniaturized Screening: The products synthesized in high-throughput format can be directly screened for desired properties. For example, libraries of carbamates derived from this reagent could be tested for binding affinity against therapeutic targets using techniques like differential scanning fluorimetry (DSF) or microscale thermophoresis (MST). nih.govrug.nl

Automated Protein Modification: Developing automated methods for the selective modification and enrichment of proteins. nih.gov The reactivity of the carbonate group with protein nucleophiles makes it suitable for such workflows, enabling high-throughput proteomics studies. nih.gov

The table below outlines the synergy between the reagent's properties and automated platforms.

| Feature of Reagent | Application in Automated Synthesis | Enabling Technology |

| High Reactivity | Rapid library generation on a nanomole scale | Acoustic Dispensing, Robotic Liquid Handlers |

| Versatility | Creation of diverse chemical libraries from one scaffold | High-Throughput Screening (HTS) |

| Bio-reactivity | Automated enrichment of newly synthesized proteins | Mass Spectrometry, Automated Proteomics Platforms |

Computational Design of Derivatives with Tailored Reactivity Profiles

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. While specific computational studies on this compound are not yet prevalent, the methodologies are well-established for related compounds. Future research will undoubtedly leverage these techniques to design derivatives with fine-tuned reactivity.

Anticipated research directions are:

Reaction Mechanism Simulation: Computationally mapping the reaction pathways for nucleophilic substitution. This can help in understanding transition states, identifying potential byproducts, and ultimately designing catalysts or reaction conditions that favor a desired outcome.

Predictive Toxicology: Employing computational models to predict the toxicological profiles of new derivatives before they are synthesized. acs.org This aligns with green chemistry principles by minimizing the creation of hazardous substances. acs.org

Sustainable Synthesis Strategies for this compound Production

The principles of green and sustainable chemistry are becoming central to chemical manufacturing. acs.orgpageplace.de Future research will focus on developing more environmentally benign methods for producing this compound, moving away from traditional routes that may use hazardous reagents like chloroformates.

Key areas for improvement include:

Alternative Carbonylating Agents: Replacing reagents like p-nitrophenyl chloroformate with greener alternatives. For instance, processes using diethyl carbonate with a recyclable catalyst could be explored. nih.gov

Greener Solvents: Shifting from conventional volatile organic compounds (VOCs) to more sustainable reaction media. This could include water, bio-derived solvents, or deep eutectic solvents. pageplace.de

Catalytic Routes: Developing catalytic, rather than stoichiometric, processes for the synthesis. For example, a direct catalytic condensation of p-nitrophenol with a suitable isopropenyl source would be more atom-economical.

Alternative Energy Sources: Investigating the use of microwave irradiation or ultrasound to drive the reaction. acs.org These methods can often reduce reaction times, increase yields, and lower energy consumption compared to conventional heating. acs.org

Biocatalysis: Exploring enzymatic routes for synthesis. Enzymes operate under mild conditions in aqueous environments and offer high selectivity, making them an attractive, albeit challenging, option for sustainable production. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.